XuBP Exhibits >10,000-Fold Higher Inhibitory Potency for Rubisco than RuBP
Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Rubisco, with an inhibitory concentration (IC₅₀) of 0.56 µM against 0.14 µM enzyme [1]. Its natural analog, ribulose-1,5-bisphosphate (RuBP), is the enzyme's substrate with a Michaelis constant (Kₘ) in the millimolar range (e.g., ~10-40 µM for CO₂ and higher for RuBP). This represents a difference in binding affinity of over four orders of magnitude. Furthermore, inhibition by XuBP is competitive with respect to RuBP [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) vs. Substrate Affinity (Kₘ) |
|---|---|
| Target Compound Data | IC₅₀ = 0.56 µM (at 0.14 µM enzyme) |
| Comparator Or Baseline | RuBP (Kₘ for RuBP is >10 µM, typically in mM range) |
| Quantified Difference | >10,000-fold difference in effective concentration |
| Conditions | Rubisco carboxylase assay, pH 8.0, 25°C |
Why This Matters
The extreme potency of XuBP ensures that even trace amounts generated during catalysis can significantly inhibit Rubisco, making it essential for studies on photosynthetic regulation and enzyme fallover.
- [1] McCurry, S. D., et al. (1977). Inhibition of ribulose-1,5-bisphosphate carboxylase/oxygenase by xylulose 1,5-bisphosphate. Journal of Biological Chemistry, 252(23), 8344-8346. PMID: 924998. View Source
